An In-depth Technical Guide to the Physical Properties of N-(o-tolyl)formamide
An In-depth Technical Guide to the Physical Properties of N-(o-tolyl)formamide
Introduction
N-(o-tolyl)formamide, with the CAS number 94-69-9, is an organic compound of interest in various fields of chemical research and development. Its structure, featuring a formamide group attached to an o-tolyl substituent, imparts specific physicochemical characteristics that are crucial for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the known physical properties of N-(o-tolyl)formamide and details robust experimental protocols for the determination of key characteristics that are not yet extensively documented in the literature. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling a thorough understanding and utilization of this compound.
Core Physical Properties of N-(o-tolyl)formamide
A summary of the key physical properties of N-(o-tolyl)formamide is presented in the table below. These values have been compiled from various chemical data sources and provide a foundational understanding of the compound's physical nature.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO | |
| Molecular Weight | 135.16 g/mol | |
| Appearance | Slightly beige powder to crystal | |
| Melting Point | 58-62 °C | |
| Boiling Point | 287-289 °C | |
| Density | 1.086 g/cm³ | |
| Water Solubility | log10WS = -1.92 (Calculated) | |
| Octanol-Water Partition Coefficient (logP) | 2.213 (Calculated) |
Experimental Determination of Physical Properties
To supplement the existing data, this section provides detailed, field-proven methodologies for the experimental determination of solubility and the acquisition of spectral data for N-(o-tolyl)formamide. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Solubility Profile Determination
Understanding the solubility of N-(o-tolyl)formamide in a range of common laboratory solvents is critical for its handling, reaction setup, and purification. The following protocol outlines a reliable method for qualitative and semi-quantitative solubility assessment.
Principle: The solubility of a solid in a solvent is determined by incrementally adding the solid to a fixed volume of the solvent at a constant temperature until saturation is reached. Visual observation of dissolution provides a qualitative assessment, which can be followed by gravimetric analysis for a semi-quantitative result.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of N-(o-tolyl)formamide.
Step-by-Step Protocol:
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Preparation:
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Accurately weigh approximately 100 mg of N-(o-tolyl)formamide.
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Measure 1 mL of the desired solvent (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, chloroform) into a clean, dry vial.
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Execution:
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Add a small, precisely weighed portion (e.g., 10 mg) of N-(o-tolyl)formamide to the solvent.
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Stir the mixture vigorously using a magnetic stirrer for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).
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Visually inspect the solution. If the solid has completely dissolved, proceed to the next addition.
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Continue adding small, weighed portions of the solid until it no longer dissolves, and a saturated solution with excess solid is obtained.
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Analysis:
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Qualitative: Based on the amount of solid added before saturation, classify the solubility as:
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Very Soluble: > 100 mg/mL
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Freely Soluble: 10 - 100 mg/mL
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Soluble: 1 - 10 mg/mL
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Sparingly Soluble: 0.1 - 1 mg/mL
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Slightly Soluble: 0.01 - 0.1 mg/mL
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Very Slightly Soluble: < 0.01 mg/mL
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Semi-Quantitative (Optional):
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Carefully filter the saturated solution to remove the excess solid.
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Evaporate the solvent from a known volume of the filtrate under reduced pressure.
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Weigh the remaining solid residue to determine the mass of dissolved solute per volume of solvent.
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Causality of Experimental Choices: The use of small, incremental additions of the solid allows for a more accurate determination of the saturation point. Maintaining a constant temperature is crucial as solubility is temperature-dependent. Vigorous stirring ensures that the system reaches equilibrium.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of N-(o-tolyl)formamide. The following sections detail the standard protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing structural information.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Step-by-Step Protocol:
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Sample Preparation:
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For ¹H NMR, accurately weigh 5-10 mg of N-(o-tolyl)formamide. For ¹³C NMR, a larger sample of 20-50 mg is recommended.
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Chloroform-d is a good starting choice due to its ability to dissolve a wide range of organic compounds.[1]
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Data Acquisition:
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Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, which is critical for high-resolution spectra.
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Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient for routine analysis.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
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Perform phase and baseline corrections to ensure accurate peak representation.
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For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
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Identify the chemical shifts (δ) of all peaks in both ¹H and ¹³C spectra and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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Causality of Experimental Choices: The use of deuterated solvents is essential to avoid large solvent signals that would overwhelm the analyte signals. Shimming is a critical step to maximize spectral resolution by minimizing magnetic field inhomogeneities.
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. An FTIR spectrum is a plot of infrared intensity versus wavenumber, where absorption bands indicate the presence of specific functional groups.
Experimental Workflow for FTIR Analysis (ATR Method)
Caption: Workflow for FTIR analysis using the ATR technique.
Step-by-Step Protocol (using Attenuated Total Reflectance - ATR):
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Preparation:
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
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Sample Analysis:
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Place a small amount of N-(o-tolyl)formamide powder directly onto the ATR crystal.
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Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.
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Collect the sample spectrum.
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Data Analysis:
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The resulting spectrum should be analyzed for characteristic absorption bands. For N-(o-tolyl)formamide, key expected absorptions include:
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N-H stretch (around 3300 cm⁻¹)
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C-H stretches (aromatic and methyl, around 3100-2850 cm⁻¹)
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C=O stretch (amide I band, around 1680-1650 cm⁻¹)
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N-H bend and C-N stretch (amide II band, around 1550 cm⁻¹)
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C=C stretches (aromatic, around 1600-1450 cm⁻¹)
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Causality of Experimental Choices: The ATR technique is often preferred for solid samples as it requires minimal sample preparation compared to methods like KBr pellets.[2] Collecting a background spectrum is crucial for obtaining a clean spectrum of the sample by removing interfering signals.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Principle: In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion intensity versus m/z.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis.
Step-by-Step Protocol (using Electrospray Ionization - ESI):
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Sample Preparation:
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Dissolve a small amount (sub-milligram) of N-(o-tolyl)formamide in a solvent suitable for ESI-MS, such as methanol or acetonitrile.
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Dilute the solution to a final concentration in the low µg/mL to ng/mL range.
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Data Acquisition:
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Infuse the sample solution directly into the ESI source of the mass spectrometer or introduce it via a liquid chromatography system.
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Acquire the mass spectrum in positive ion mode. The molecular ion is expected to be observed as [M+H]⁺ at m/z 136.17 or as the sodium adduct [M+Na]⁺.
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Data Analysis:
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Identify the peak corresponding to the molecular ion.
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Analyze the fragmentation pattern to gain further structural information. High-resolution mass spectrometry can be used to confirm the elemental composition.
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Causality of Experimental Choices: ESI is a soft ionization technique suitable for polar molecules like amides, often resulting in a prominent molecular ion peak with minimal fragmentation, which simplifies spectral interpretation. Proper sample dilution is critical to avoid detector saturation and ion suppression effects.
Conclusion
This technical guide provides a consolidated source of the known physical properties of N-(o-tolyl)formamide and offers detailed, actionable protocols for the determination of its solubility and for its comprehensive spectroscopic characterization. By grounding these methodologies in established scientific principles and providing clear, step-by-step instructions, this document aims to empower researchers, scientists, and drug development professionals to confidently and accurately work with this compound. The provided workflows and protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data, which is paramount for advancing scientific research and development.
References
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Chemical Point UG. 2-METHYLFORMANILIDE 94-69-9, Purity 96%. [Link]
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ChemBK. N-FORMYL-O-TOLUIDIDE. [Link]
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Cheméo. Chemical Properties of Formamide, N-(2-methylphenyl)- (CAS 94-69-9). [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
